molecular formula C10H6FNO2 B3351736 1-Fluoro-3-nitronaphthalene CAS No. 394-93-4

1-Fluoro-3-nitronaphthalene

Cat. No. B3351736
CAS RN: 394-93-4
M. Wt: 191.16 g/mol
InChI Key: MTSIRTDZHYZHBJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-nitronaphthalene is a derivative of naphthalene, which is a fluorinated compound . It is a colorless, combustible liquid, which is insoluble in water .


Synthesis Analysis

The synthesis of 1-Fluoro-3-nitronaphthalene involves a series of steps. Sodium nitrite is stirred at low temperature for 0.3 hours to obtain a diazonium salt solution. This is followed by a substitution reaction where 360 g of fluoroboric acid solution is added to the resulting solution from the first step. The mixture is stirred for 0.25 h, filtered, and the filter cake is dried at a temperature of 50 ° C for 0.2 h to obtain Dry naphthylamine diazonium salt fluoroborate double salt .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-nitronaphthalene is characterized by a rigid plane and large π-electron conjugation . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The nitration of naphthalene is a typical aromatic electrophilic substitution reaction. The electrophile is the nitronium ion generated by the interaction .


Physical And Chemical Properties Analysis

1-Fluoro-3-nitronaphthalene has a molar mass of 146.1644032 . It has unique photo physical and chemical properties . The compound has critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and others .

Safety And Hazards

1-Fluoro-3-nitronaphthalene is a flammable solid. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

1-Fluoro-3-nitronaphthalene is the key starting material for the synthesis of duloxetine hydrochloride active pharmaceutical ingredient and is therefore a potential impurity of the API . The determination of the impurity profile is critical for the safety assessment of a substance and manufacturing process thereof . Future research could focus on improving the synthesis process and exploring new applications of this compound.

properties

IUPAC Name

1-fluoro-3-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSIRTDZHYZHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631414
Record name 1-Fluoro-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-nitronaphthalene

CAS RN

394-93-4
Record name 1-Fluoro-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JG Lammers, JJ Tamminga… - Israel Journal of …, 1977 - Wiley Online Library
… We may therefore assume that the intersystem crossing quantum yields of 1-fluoro-3-nitronaphthalene and 1fluoro-Gnitronaphthalene are - 0.8 (the value of dir for 2-nitronaphthalene …
Number of citations: 7 onlinelibrary.wiley.com
W Adcock, MJS Dewar - Journal of the American Chemical …, 1967 - ACS Publications
… 1- Fluoro-3-nitronaphthalene. Hydrolysis of the acetyl derivative with alcoholic hydrochloric acid gave the orange amine, mp 168170, a solution of which (6.5 g) in glacialacetic acid (…
Number of citations: 41 pubs.acs.org
JG Lammers, J Cornelisse - Israel Journal of Chemistry, 1977 - Wiley Online Library
A systematic investigation was made of the photochemical properties of 12 fluoronitronaphthalenes and some methoxynitronaphthalenes in the presence of hydroxide ions, methoxide …
Number of citations: 11 onlinelibrary.wiley.com
D Döpp - Triplet States II, 2006 - Springer
… Photohydrolysis of the latter two compounds is quenched by TMDD, thus a triplet state is made likely as reacting excited state laoL Efficient sensitization of 1-fluoro-3-nitronaphthalene …
Number of citations: 105 link.springer.com
JA Zoltewicz - Organic Syntheses, 2006 - Springer
… Substitution at a position meta to a nitro group occurs readily in the case of 1-fluoro-3-nitronaphthalene irradiated by Pyrex-filtered light. No thermal reaction occurs. Nucleophiles …
Number of citations: 96 link.springer.com
J Cornelisse, GP De Gunst, E Havinga - Advances in Physical Organic …, 1975 - Elsevier
… 1-fluoro-3-nitronaphthalene = 57 kcal mole- from phosphorescence measurements at -190C in tetrahydrofuran). Quenching could be effected by TMDD. Kinetic data indicate a reaction …
Number of citations: 59 www.sciencedirect.com

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